molecular formula C11H19NO2 B12807164 Ethene;ethyl 2-aminocyclohexene-1-carboxylate

Ethene;ethyl 2-aminocyclohexene-1-carboxylate

Cat. No.: B12807164
M. Wt: 197.27 g/mol
InChI Key: DEICEMAZDCWCAJ-UHFFFAOYSA-N
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Description

Ethene;ethyl 2-aminocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an amino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene;ethyl 2-aminocyclohexene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl chloroformate in the presence of a base to form ethyl 2-oxocyclohexane-1-carboxylate. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of ethyl 2-amino-1-cyclohexene-1-carboxylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethene;ethyl 2-aminocyclohexene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, saturated analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethene;ethyl 2-aminocyclohexene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethene;ethyl 2-aminocyclohexene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Ethene;ethyl 2-aminocyclohexene-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethene;ethyl 2-aminocyclohexene-1-carboxylate

InChI

InChI=1S/C9H15NO2.C2H4/c1-2-12-9(11)7-5-3-4-6-8(7)10;1-2/h2-6,10H2,1H3;1-2H2

InChI Key

DEICEMAZDCWCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1)N.C=C

Origin of Product

United States

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